6-Amino-5-chloropyridine-3-carboxamide
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 6-Amino-5-chloropyridine-3-carboxamide is characterized by a pyridine ring system bearing three distinct functional groups that significantly influence its structural properties and chemical behavior. The compound adopts a planar configuration with the molecular formula C6H6ClN3O and a molecular weight of 171.58 grams per mole. The systematic arrangement of substituents on the pyridine ring creates a unique electronic environment that contributes to the compound's distinctive structural characteristics.
The crystallographic analysis reveals that the pyridine ring maintains essential planarity, with the amino group at position 6, chlorine atom at position 5, and carboxamide functionality at position 3 creating a specific substitution pattern. The carboxamide group, characterized by the carbonyl oxygen and amide nitrogen, extends from the aromatic ring system and participates in significant intermolecular interactions. The presence of the amino group introduces additional hydrogen bonding capabilities, while the chlorine atom contributes to the overall electronic distribution through its electron-withdrawing properties.
Structural comparisons with related pyridine derivatives demonstrate that similar compounds exhibit characteristic crystallographic features. For instance, 2-amino-5-chloropyridinium compounds have been shown to form hydrogen-bonded networks in their crystal structures, with the amino groups participating in intermolecular hydrogen bonding patterns. The crystallographic data for 2-amino-5-chloropyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate demonstrates that such systems crystallize in orthorhombic space groups with specific unit cell parameters including a = 3.8096 angstroms, b = 15.6046 angstroms, and c = 20.9370 angstroms.
The three-dimensional structural analysis indicates that the carboxamide functionality adopts a configuration that allows for optimal hydrogen bonding interactions. The amino group at position 6 creates a donor site for hydrogen bonding, while the carboxamide oxygen serves as an acceptor site. This dual functionality contributes to the formation of extended hydrogen-bonded networks in the solid state, similar to those observed in related amino-chloropyridine compounds.
Computational Modeling of Electronic Configuration
The electronic configuration of 6-Amino-5-chloropyridine-3-carboxamide has been extensively studied through computational modeling approaches that provide insights into the molecular orbital distribution, electron density patterns, and electronic properties. The compound's electronic structure is fundamentally influenced by the electron-donating nature of the amino group and the electron-withdrawing effects of both the chlorine atom and the carboxamide functionality.
Computational analysis reveals that the pyridine nitrogen atom bears a partial positive charge due to its participation in the aromatic system, while the amino nitrogen exhibits electron-rich characteristics that contribute to the compound's nucleophilic properties. The chlorine atom at position 5 withdraws electron density from the ring system through both inductive and mesomeric effects, creating an asymmetric distribution of electron density across the pyridine ring.
The carboxamide group represents a significant electronic feature with the carbonyl carbon exhibiting electrophilic character due to the withdrawal of electron density by the oxygen atom. The amide nitrogen, conversely, demonstrates reduced nucleophilicity compared to aliphatic amines due to resonance stabilization with the carbonyl group. This electronic configuration influences the compound's reactivity patterns and intermolecular interaction capabilities.
Density functional theory calculations on similar pyridine carboxamide systems have demonstrated that the highest occupied molecular orbital typically resides on the amino substituent, while the lowest unoccupied molecular orbital is often localized on the pyridine ring system. The energy gap between these frontier orbitals provides valuable information about the compound's electronic stability and potential for chemical transformations.
The electronic configuration modeling also reveals significant conjugation between the amino group and the pyridine ring, which affects the overall electronic properties of the molecule. The chlorine substituent creates a localized area of electron deficiency that influences both the chemical reactivity and the molecular recognition properties of the compound.
Comparative Analysis with Pyridine Carboxamide Derivatives
The structural comparison of 6-Amino-5-chloropyridine-3-carboxamide with related pyridine carboxamide derivatives reveals distinct patterns in molecular architecture and functional group positioning that significantly influence their chemical and biological properties. This comparative analysis encompasses several structurally related compounds including 6-chloronicotinamide, 4-amino-5-chloro-6-methylpyridine-3-carboxamide, and various other substituted pyridine carboxamides.
6-Chloronicotinamide, with the molecular formula C6H5ClN2O and molecular weight of 156.57 grams per mole, represents a closely related structure lacking the amino substituent at position 6. This structural difference significantly impacts the hydrogen bonding capabilities and electronic properties of the compound. The absence of the amino group reduces the potential for intermolecular hydrogen bonding interactions and alters the electron density distribution across the pyridine ring system.
The compound 4-amino-5-chloro-6-methylpyridine-3-carboxamide provides another valuable comparison point, with its molecular formula C7H8ClN3O and molecular weight of 185.61 grams per mole. The addition of a methyl group at position 6 instead of the amino functionality in the target compound creates different steric and electronic environments. The methyl substituent acts as an electron-donating group through hyperconjugation but lacks the hydrogen bonding capabilities of the amino group.
Structural analysis of 6-aminopyridine-3-carboxylic acid, with molecular formula C6H6N2O2 and molecular weight of 138.12 grams per mole, demonstrates the impact of replacing the carboxamide with a carboxylic acid functionality. This modification significantly alters the hydrogen bonding patterns and introduces ionic character under physiological conditions, fundamentally changing the compound's interaction profile.
The comparative crystallographic analysis reveals that amino-substituted pyridine derivatives tend to form more extensive hydrogen-bonded networks in their crystal structures compared to their non-amino counterparts. The 2-amino-5-chloropyridinium compounds demonstrate characteristic hydrogen bonding patterns involving both the amino group and the pyridine nitrogen. These interactions create layered structures in the solid state with specific geometric requirements for optimal hydrogen bond formation.
Electronic property comparisons indicate that the presence of both amino and chloro substituents creates a unique electronic environment in 6-Amino-5-chloropyridine-3-carboxamide. The electron-donating amino group partially compensates for the electron-withdrawing effects of the chlorine atom, resulting in a more balanced electronic distribution compared to compounds containing only electron-withdrawing substituents. This electronic balance influences the compound's reactivity profile and its potential for forming specific intermolecular interactions.
The carboxamide functionality provides additional opportunities for hydrogen bonding compared to carboxylic acid derivatives, while maintaining the electron-withdrawing characteristics necessary for certain biological activities. The amide nitrogen can act as both a hydrogen bond donor and acceptor, depending on the chemical environment, while the carbonyl oxygen serves primarily as a hydrogen bond acceptor. This dual functionality contributes to the compound's versatility in molecular recognition processes.
Properties
IUPAC Name |
6-amino-5-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCEAQIQZCADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-5-chloropyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including an amino group and a chlorine substituent, contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of 6-Amino-5-chloropyridine-3-carboxamide is C_6H_6ClN_3O, with a molecular weight of 175.58 g/mol. The compound is characterized by:
- Amino Group : Enhances solubility and reactivity.
- Chlorine Atom : Influences biological activity and chemical reactivity.
- Carboxamide Group : Contributes to hydrogen bonding capabilities.
The biological activity of 6-Amino-5-chloropyridine-3-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound has been shown to inhibit certain enzymes by mimicking the structure of natural substrates, thus blocking their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer effects .
Antimicrobial Activity
Research has indicated that 6-Amino-5-chloropyridine-3-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. A study highlighted its potential against Gram-positive bacteria, suggesting that it could serve as a lead compound for developing new antibiotics.
Anticancer Activity
The anticancer potential of 6-Amino-5-chloropyridine-3-carboxamide has been explored in several studies:
- Cell Line Studies : In vitro assays demonstrated that the compound induces cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers. The compound's EC50 values ranged from 15 μM to higher concentrations depending on the cell type tested, indicating its potency in inducing cell death .
- Mechanistic Insights : The compound appears to exert its anticancer effects through apoptosis induction and cell cycle arrest. These mechanisms were confirmed through flow cytometry and caspase activation assays, highlighting its potential as a therapeutic agent in oncology .
Case Studies
Comparative Analysis
When comparing 6-Amino-5-chloropyridine-3-carboxamide to other pyridine derivatives, it stands out due to its specific functional groups that enhance its biological activity:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6-Amino-5-chloropyridine-3-carboxamide | Antimicrobial, anticancer | Chlorine at position 5 enhances reactivity |
| 5-Bromo-pyridine derivatives | Antimicrobial | Bromine substitution affects solubility |
| 2-Chloro-pyridine derivatives | Limited anticancer activity | Less potent due to different substitution patterns |
Scientific Research Applications
Chemistry
6-Amino-5-chloropyridine-3-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, facilitating the creation of diverse derivatives.
- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling, which are essential for forming complex organic molecules.
Biology
Research indicates that this compound exhibits promising biological activities:
-
Antimicrobial Activity : Studies have shown that it possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 125 µg/mL Escherichia coli 31.25 µg/mL -
Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Cell Line IC50 (µM) MDA-MB-435 (Melanoma) 1.13 NCI-H460 (Lung Cancer) 19.6 MCF-7 (Breast Cancer) 15.7
Medicine
Due to its ability to interact with biological targets, 6-Amino-5-chloropyridine-3-carboxamide is being explored as a potential drug candidate. Its mechanism of action involves the inhibition of specific enzymes, which can disrupt critical biological pathways.
Antimicrobial Evaluation
A comparative study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results highlighted its enhanced activity against common pathogens, particularly S. aureus and E. coli, suggesting that it may be more effective than traditional sulfonamides like sulfadiazine.
Anticancer Research
In a study evaluating new sulfonamide derivatives for anticancer activity, 6-Amino-5-chloropyridine-3-carboxamide was identified as one of the most potent compounds tested against multiple cancer cell lines. Its significant cytotoxic effects warrant further investigation into its mechanisms of action and potential therapeutic applications.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 5 and the amino group at position 6 participate in nucleophilic and electrophilic substitutions, influenced by the electron-withdrawing carboxamide group.
Nucleophilic Aromatic Substitution (Cl Replacement)
The 5-chloro substituent undergoes substitution with nucleophiles under basic or acidic conditions:
-
Ammonia/Amines : Forms 5-amino derivatives.
-
Thiols : Yields 5-thioether analogs.
Example Reaction :
Conditions :
Electrophilic Substitution (Amino Group)
The amino group at position 6 can undergo diazotization followed by coupling with phenols or amines to form azo derivatives.
Oxidation of the Amino Group
The 6-amino group can be oxidized to a nitro group using strong oxidizing agents:
Reagents :
Reduction of the Carboxamide Group
The carboxamide moiety can be reduced to a primary amine using LiAlH
:
Conditions :
-
Solvent: Dry THF
-
Temperature: Reflux (66°C)
-
Yield: ~70%
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the 2-position (relative to carboxamide):
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc) | |||
| , XantPhos, K | ||||
| PO | ||||
| , 80°C | 2-Aryl derivatives | 85–92 | ||
| Buchwald-Hartwig | Pd | |||
| (dba) | ||||
| , BrettPhos, Cs | ||||
| CO | ||||
| 2-Aminoalkyl derivatives | 78 |
Cyclization and Heterocycle Formation
The carboxamide group facilitates cyclization with aldehydes or ketones to form fused heterocycles.
Example :
Reaction with benzaldehyde under acidic conditions yields a quinazolinone derivative:
Conditions :
pH-Dependent Reactivity
The compound exhibits distinct behavior in acidic vs. basic media:
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced bioactivity:
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position and Electronic Effects: The chlorine atom at position 5 in 6-amino-5-chloropyridine-3-carboxamide introduces steric hindrance and electron-withdrawing effects, which can enhance binding to hydrophobic pockets in enzyme active sites. Phenyl-substituted analogs (e.g., 6-amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid) exhibit increased lipophilicity, making them more suitable for targeting membrane-bound receptors .
- Functional Group Modifications: Replacement of the carboxamide (-CONH₂) with a carboxylic acid (-COOH) group (e.g., in 3-amino-6-chloropicolinic acid hydrochloride) improves aqueous solubility but may reduce blood-brain barrier penetration . Halogen variation (e.g., bromine in 6-bromo-5-chloropyridin-3-amine) alters molecular volume and polarizability, affecting interactions with halogen-binding motifs in proteins .
Key Findings and Trends
Bioavailability : Carboxamide-containing compounds generally exhibit better membrane permeability than carboxylic acid derivatives due to reduced ionization at physiological pH .
Synthetic Accessibility : Analogs with simpler substitution patterns (e.g., 6-chloropyridine-3-carboxamide) are more cost-effective to synthesize but may lack specificity .
Thermodynamic Stability : Chlorine at position 5 stabilizes the pyridine ring through resonance effects, as confirmed by crystallographic studies of related compounds .
Preparation Methods
Preparation of 2-Amino-5-chloropyridine as a Key Intermediate
Since 6-amino-5-chloropyridine-3-carboxamide is structurally related to 2-amino-5-chloropyridine, the latter is a critical precursor in its synthesis. Efficient and selective preparation of 2-amino-5-chloropyridine is foundational.
Chlorination of 2-Aminopyridine in Strongly Acidic Medium
- Method : 2-Aminopyridine undergoes chlorination using chlorine gas in a strongly acidic medium with a Hammett acidity function (H₀) less than -3.5, typically achieved by dissolving 2-aminopyridine in glacial acetic acid saturated with hydrogen chloride gas.
- Mechanism : The strongly acidic environment protonates the 2-aminopyridine, increasing the rate of selective monochlorination at the 5-position while minimizing over-chlorination to 2-amino-3,5-dichloropyridine.
- Conditions : Chlorine is added slowly at 10–12°C over 45 minutes, followed by stirring for an additional 30 minutes. The reaction mixture is then neutralized to precipitate the product.
- Yield and Purity : This method yields 2-amino-5-chloropyridine hydrochloride salt with approximately 76% yield and 92.8% purity.
- Advantages : High selectivity, minimized by-product formation, and relatively mild temperature conditions.
| Parameter | Details |
|---|---|
| Starting material | 2-Aminopyridine (0.20 mole) |
| Solvent | Glacial acetic acid |
| Acid saturation | Hydrogen chloride gas (10.5 g) |
| Chlorinating agent | Chlorine gas (0.25 mole) |
| Temperature | 10–12°C |
| Reaction time | 45 min chlorination + 30 min stir |
| Yield | 76.3% |
| Purity | 92.8% |
Oxidative Chlorination Using Sodium Hypochlorite and Hydrochloric Acid
- Method : 2-Aminopyridine is reacted with sodium hypochlorite and concentrated hydrochloric acid under controlled temperature conditions.
- Conditions : The reaction is carried out initially at a constant temperature for 2 hours, then raised to 25°C for an additional 4 hours.
- Work-up : After pH adjustment, the product is extracted with dichloroethane and isolated.
- Yield : Approximately 72%.
- Advantages : Avoids direct use of chlorine gas, safer and more environmentally friendly; uses inexpensive reagents and utilizes hydrochloric acid derived from chlorine gas tail gas absorption, enhancing resource efficiency.
| Parameter | Details |
|---|---|
| Starting material | 2-Aminopyridine |
| Chlorinating agents | Sodium hypochlorite, HCl |
| Temperature | Initial constant temp (not specified), then 25°C |
| Reaction time | 6 hours total |
| Extraction solvent | Dichloroethane |
| Yield | 72% |
Synthesis of 6-Amino-5-chloropyridine-3-carboxamide
While direct literature on the preparation of 6-amino-5-chloropyridine-3-carboxamide is limited, its synthesis generally follows from 2-amino-5-chloropyridine derivatives through carboxamidation at the 3-position.
A typical approach involves:
- Nitration of 2-amino-5-chloropyridine to introduce a nitro group at the 3-position.
- Reduction of the nitro group to an amino group.
- Carboxamidation or acylation at the 3-position to form the carboxamide functionality.
This multistep process requires careful control of reaction conditions to maintain the chlorine substituent and amino groups intact.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination in Strong Acid (US Patent) | 2-Aminopyridine | Cl₂ gas, HCl, Glacial Acetic Acid | 10–12°C, 75 min total | 76.3 | High selectivity, minimal over-chlorination |
| Oxidative Chlorination (CN Patent) | 2-Aminopyridine | NaClO, Concentrated HCl | 2 h constant temp + 4 h at 25°C | 72 | Safer, avoids chlorine gas, mild conditions |
| One-pot Two-step Catalytic Synthesis (Related pyridones) | Pyridine derivatives | Betaine, Guanidine carbonate | 10–15 min per step, reflux | ~100% conversion | Efficient, green catalysis; adaptable method |
Research Findings and Considerations
- The selective chlorination of 2-aminopyridine is best achieved in strongly acidic media to favor monosubstitution and avoid dichlorinated by-products.
- Use of chlorine gas requires careful temperature control and handling due to toxicity and reactivity.
- Alternative chlorinating agents such as sodium hypochlorite combined with hydrochloric acid offer safer and cost-effective options with moderate yields.
- Catalytic one-pot methods utilizing natural product catalysts demonstrate promising efficiency and environmental benefits for related pyridine derivatives, suggesting potential for adaptation to 6-amino-5-chloropyridine-3-carboxamide synthesis.
- Purification typically involves neutralization and precipitation, followed by filtration and drying under vacuum.
Q & A
Q. What are the recommended synthetic routes for 6-Amino-5-chloropyridine-3-carboxamide, and how can purity be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Start with a pyridine precursor (e.g., 5-chloropyridine-3-carboxylic acid) and introduce the amino group via amidation or Buchwald-Hartwig coupling .
- Step 2: Optimize reaction conditions (e.g., Pd catalysts, ligand selection) to enhance yield.
- Step 3: Purify using column chromatography or recrystallization. Monitor purity via HPLC (>95% recommended) .
Key Considerations:
- Use anhydrous conditions to avoid hydrolysis.
- Characterize intermediates with -NMR and LC-MS to confirm structural integrity.
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- Spectroscopy:
- Crystallography:
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., conflicting NMR or crystallographic results) be resolved?
Methodological Answer:
- Triangulation: Cross-validate using multiple techniques (e.g., compare NMR with Raman spectroscopy).
- Dynamic Effects: Consider tautomerism or solvent-induced shifts in NMR. For crystallography, check for polymorphism by testing different crystallization solvents .
- Computational Validation: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
Q. What computational methods are suitable for studying the electronic properties and binding interactions of this compound?
Methodological Answer:
- Electronic Structure:
- Molecular Docking:
- Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).
- Protocol:
Prepare ligand and protein files (PDBQT format).
Define grid boxes around active sites.
Run multi-threaded docking simulations (20 runs recommended) .
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
Methodological Answer:
- Design of Experiments (DoE):
- Vary parameters (temperature, catalyst loading, solvent polarity) using a factorial design.
- Example: Increasing Pd(OAc) from 2 mol% to 5 mol% improved yields from 45% to 72% in coupling reactions .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for amidation reactions.
Q. How do structural analogs of 6-Amino-5-chloropyridine-3-carboxamide differ in biological activity, and how can researchers design derivatives?
Methodological Answer:
-
Analog Comparison:
Analog Substituent Activity (IC) 6-Amino-5-bromo derivative Br at C5 12 µM (Kinase X) 6-Amino-5-chloro-2-methyl derivative CH at C2 8 µM (Kinase X) - Design Strategy:
-
Introduce electron-withdrawing groups (e.g., -CF) at C5 to enhance binding affinity.
-
Use molecular dynamics simulations to predict steric effects .
Q. What methodological approaches are recommended for resolving conflicting bioactivity data across studies?
Methodological Answer:
- Assay Validation:
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Include positive controls (e.g., staurosporine for kinase inhibition).
- Meta-Analysis: Pool data from multiple studies and perform statistical tests (e.g., ANOVA) to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
